molecular formula C22H31N3O4 B2866757 1-ethyl-4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-6-methylpyridin-2(1H)-one CAS No. 897617-58-2

1-ethyl-4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-6-methylpyridin-2(1H)-one

Cat. No.: B2866757
CAS No.: 897617-58-2
M. Wt: 401.507
InChI Key: LDWNRWWKRZILLZ-UHFFFAOYSA-N
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Description

1-ethyl-4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H31N3O4 and its molecular weight is 401.507. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • The compound has been studied in the context of synthesizing new derivatives with potential antimicrobial activities. Novel triazole derivatives, including structures related to the given compound, were synthesized and evaluated for their effectiveness against various microorganisms. Some derivatives exhibited good to moderate antimicrobial properties, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Radioligand Development for Neuroimaging

  • Research has been conducted on developing PET tracers for imaging serotonin 5-HT(1A) receptors. Analogues of the compound, modified to include fluoropyridinyl groups, showed promise as selective and high-affinity 5-HT1A receptor antagonists. These radioligands exhibited high brain uptake and slow clearance, suggesting their utility in studying neuropsychiatric disorders through PET imaging (García et al., 2014).

HIV-1 Reverse Transcriptase Inhibitors

  • In the quest for effective HIV-1 treatments, analogues of the compound were synthesized and assessed for their ability to inhibit HIV-1 reverse transcriptase. Some derivatives, particularly bis(heteroaryl)piperazines (BHAPs), demonstrated significantly higher potency compared to the lead molecule, marking an advancement in the development of non-nucleoside HIV-1 reverse transcriptase inhibitors (Romero et al., 1994).

Anticonvulsant Properties

  • The compound's derivatives were explored for their anticonvulsant potential. New kojic acid derivatives were synthesized, and their efficacy was evaluated using maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests. Some derivatives demonstrated significant anticonvulsant activity without neurotoxic effects, suggesting their potential in epilepsy treatment (Aytemir et al., 2010).

Dopamine Uptake Inhibition

  • Another area of research has been the development of dopamine uptake inhibitors, with compounds structurally related to the given chemical being synthesized for this purpose. These studies aim to find therapeutic agents for conditions like cocaine abuse by inhibiting dopamine reuptake and modulating dopaminergic activity in the brain (Hsin et al., 2002).

Properties

IUPAC Name

1-ethyl-4-hydroxy-3-[[4-(2-hydroxyethyl)piperazin-1-yl]-(4-methoxyphenyl)methyl]-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4/c1-4-25-16(2)15-19(27)20(22(25)28)21(17-5-7-18(29-3)8-6-17)24-11-9-23(10-12-24)13-14-26/h5-8,15,21,26-27H,4,9-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWNRWWKRZILLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)OC)N3CCN(CC3)CCO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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